Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
Overview
Description
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid, followed by esterification to form the ethyl ester. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The use of microwave irradiation can enhance the reaction rate and yield .
Chemical Reactions Analysis
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, or thiols.
Esterification: The carboxylic acid group of 4-aminobenzoic acid can be esterified to form the ethyl ester.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines or alcohols, and acids or bases for esterification and hydrolysis reactions . The major products formed depend on the specific nucleophile or reaction conditions used.
Scientific Research Applications
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biological molecules, disrupting their normal function. This can lead to antimicrobial effects by inhibiting the growth of bacteria . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in different fields.
Properties
IUPAC Name |
ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-2-20-9(19)7-3-5-8(6-4-7)15-12-17-10(13)16-11(14)18-12/h3-6H,2H2,1H3,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMBMQDRRCGPOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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